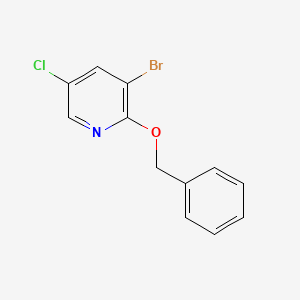

2-(Benzyloxy)-3-bromo-5-chloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCIESPHQGBEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622120 | |

| Record name | 2-(Benzyloxy)-3-bromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202409-82-3 | |

| Record name | 2-(Benzyloxy)-3-bromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Benzyloxy)-3-bromo-5-chloropyridine: A Key Intermediate for Drug Discovery

This guide provides a comprehensive overview of the synthesis and characterization of 2-(Benzyloxy)-3-bromo-5-chloropyridine, a crucial building block for researchers, scientists, and professionals in drug development. Its unique substitution pattern makes it a valuable intermediate for creating complex molecular architectures with potential therapeutic applications.

The Strategic Importance of this compound in Medicinal Chemistry

Halogenated pyridines are prevalent scaffolds in a wide array of pharmaceuticals and agrochemicals. The strategic placement of bromo and chloro substituents on the pyridine ring offers distinct and orthogonal handles for further functionalization, primarily through cross-coupling reactions. The benzyloxy group at the 2-position serves as a stable protecting group for the corresponding hydroxypyridine and can influence the electronic properties of the pyridine ring. This strategic combination of functionalities makes this compound a highly sought-after intermediate in the synthesis of novel therapeutic agents.

Proposed Synthetic Pathway

A plausible and efficient multi-step synthesis of this compound can be envisioned starting from the readily available 2-aminopyridine. The overall synthetic strategy involves the sequential halogenation of the pyridine ring, conversion of the amino group to a hydroxyl group via a diazotization reaction, and a final benzylation step through a Williamson ether synthesis.

Caption: Proposed multi-step synthesis of this compound.

Synthesis of the Precursor: 2-Hydroxy-3-bromo-5-chloropyridine

The synthesis of the key precursor, 2-hydroxy-3-bromo-5-chloropyridine, can be achieved in two steps from 2-aminopyridine:

-

Halogenation: 2-Aminopyridine can be converted to 2-amino-3-bromo-5-chloropyridine. This can be accomplished by first chlorinating 2-aminopyridine in hydrochloric acid, followed by the addition of an alkali bromide and further introduction of chlorine gas.[1]

-

Diazotization: The resulting 2-amino-3-bromo-5-chloropyridine is then converted to 2-hydroxy-3-bromo-5-chloropyridine. This transformation is achieved through a diazotization reaction, where the amino group is treated with a diazotizing reagent, such as sodium nitrite in an acidic medium, at low temperatures.[2] The resulting diazonium salt is unstable and readily hydrolyzes to the desired hydroxypyridine.[2]

Detailed Experimental Protocol: Williamson Ether Synthesis

The final step in the synthesis of this compound is the benzylation of the hydroxyl group of 2-hydroxy-3-bromo-5-chloropyridine. The Williamson ether synthesis is the method of choice for this transformation, involving the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with benzyl bromide.[3][4]

Caption: Experimental workflow for the Williamson ether synthesis.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a solution of 2-hydroxy-3-bromo-5-chloropyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C.[5]

-

Stir the resulting suspension at 0°C for 30 minutes to ensure complete formation of the pyridinolate anion.

-

-

Addition of Benzylating Agent:

-

Slowly add benzyl bromide (1.1 eq.) to the reaction mixture at 0°C.[5]

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization and Data Interpretation

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for the target compound in CDCl₃ are presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| Pyridine-H | ~8.1 | d | ~2.5 | H-6 |

| Pyridine-H | ~7.8 | d | ~2.5 | H-4 |

| Benzyl-H | ~7.5-7.3 | m | - | Phenyl-H |

| Benzyl-CH₂ | ~5.4 | s | - | -CH₂- |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Pyridine-C | ~158 | C-2 | ||

| Pyridine-C | ~145 | C-6 | ||

| Pyridine-C | ~140 | C-4 | ||

| Pyridine-C | ~129 | C-5 | ||

| Pyridine-C | ~112 | C-3 | ||

| Benzyl-C | ~135 | Phenyl-C (ipso) | ||

| Benzyl-C | ~129 | Phenyl-C (ortho, para) | ||

| Benzyl-C | ~128 | Phenyl-C (meta) | ||

| Benzyl-CH₂ | ~71 | -CH₂- |

Note: These are predicted values and may vary slightly from experimental results.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compound.

Table 2: Predicted Mass Spectrometry Data

| Technique | Expected m/z | Interpretation |

| Electrospray Ionization (ESI) | [M+H]⁺ | Molecular ion peak |

| High-Resolution MS (HRMS) | Calculated for C₁₂H₁₀BrClNO | Exact mass for elemental composition confirmation |

| Electron Impact (EI) | M⁺ | Molecular ion |

| [M-C₇H₇]⁺ | Loss of benzyl radical | |

| m/z 91 | Tropylium ion (C₇H₇⁺) |

The fragmentation pattern in EI-MS is expected to show a prominent peak corresponding to the tropylium ion (m/z 91), which is characteristic of compounds containing a benzyl group, arising from benzylic cleavage.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final compound. A reversed-phase HPLC method is suitable for this purpose.

Table 3: Proposed HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

This method should provide good separation of the product from any starting materials or by-products.[8][9]

Safety Precautions

Handling of halogenated pyridines and the reagents used in this synthesis requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a good choice), safety goggles, and a lab coat when handling pyridine derivatives and other chemicals.[10]

-

Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[10]

-

Reagent Handling:

-

Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. Handle it under an inert atmosphere and away from any sources of moisture.

-

Benzyl Bromide: Benzyl bromide is a lachrymator and should be handled with care in a fume hood.

-

Pyridine Derivatives: Halogenated pyridines are generally toxic and can be irritants. Avoid skin and eye contact.[11][12][13]

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide outlines a robust and reliable pathway for the synthesis of this compound, a valuable intermediate for drug discovery and development. The detailed experimental protocol for the key Williamson ether synthesis step, coupled with the comprehensive characterization data, provides researchers with the necessary information to produce and validate this important chemical building block. Adherence to the described methodologies and safety precautions will ensure the successful and safe synthesis of this compound.

References

- J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific. Published March 22, 2025. Accessed January 21, 2026.

- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Accessed January 21, 2026.

- Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed January 21, 2026.

- US Patent US4033975A, Process for the production of 2-amino-3-hydroxypyridine derivatives.

- Organic Syntheses Procedure. 3-Benzyloxy-2-methyl Propanoate. Organic Syntheses. Accessed January 21, 2026.

- New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. Accessed January 21, 2026.

- US Patent US5436344A, 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

- HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.

- Carl ROTH. Safety Data Sheet: Pyridine. Carl ROTH. Accessed January 21, 2026.

- NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). NCBI. Published October 6, 2021. Accessed January 21, 2026.

- Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine. Benchchem. Accessed January 21, 2026.

- ResearchGate. (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Published January 13, 2026. Accessed January 21, 2026.

- CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Accessed January 21, 2026.

- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Published October 1, 2024. Accessed January 21, 2026.

- ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Published August 6, 2025. Accessed January 21, 2026.

- ChemBK. 2-Chloro-3-Bromo-5-Hydroxypyridine. ChemBK. Accessed January 21, 2026.

- PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Accessed January 21, 2026.

- ChemicalBook. 2-Bromo-5-chloropyridine synthesis. ChemicalBook. Accessed January 21, 2026.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. Accessed January 21, 2026.

- PMC - NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Accessed January 21, 2026.

- Penta chemicals. Pyridine - SAFETY DATA SHEET. Penta chemicals. Published November 26, 2024. Accessed January 21, 2026.

- Sigma-Aldrich. Pyridine for hplc. Sigma-Aldrich. Accessed January 21, 2026.

- Sdfine. PYRIDINE HYDROBROMIDE. Sdfine. Accessed January 21, 2026.

- YouTube. Mass spectrometry Fragmentation (Part 1). YouTube. Published April 13, 2021. Accessed January 21, 2026.

- Sigma-Aldrich. 5-Bromo-2-chloropyridine 95 53939-30-3. Sigma-Aldrich. Accessed January 21, 2026.

- YouTube. α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Published January 27, 2016. Accessed January 21, 2026.

- ChemicalBook. 3-bromo-5-chloro-2-methoxy-pyridine(102830-75-1) 1 h nmr. ChemicalBook. Accessed January 21, 2026.

Sources

- 1. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. helixchrom.com [helixchrom.com]

- 9. researchgate.net [researchgate.net]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. nj.gov [nj.gov]

- 12. carlroth.com [carlroth.com]

- 13. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to 2-(Benzyloxy)-3-bromo-5-chloropyridine: A Versatile Synthetic Intermediate in Drug Discovery

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 2-(Benzyloxy)-3-bromo-5-chloropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in leveraging the unique characteristics of this halogenated pyridine derivative for the synthesis of novel bioactive molecules. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and fundamental principles of organic chemistry to provide a robust framework for its utilization.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic functionalization of the pyridine ring with multiple substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound emerges as a promising, albeit specialized, building block in this context. Its unique arrangement of a bulky, cleavable benzyloxy group and two distinct halogen atoms at positions amenable to differential reactivity offers a powerful tool for the construction of complex molecular architectures.

Physicochemical Properties

Detailed experimental characterization of this compound is not extensively reported. However, its fundamental properties can be summarized, and others can be inferred from related compounds.

| Property | Value | Source |

| CAS Number | 202409-82-3 | [1] |

| Molecular Formula | C₁₂H₉BrClNO | [1] |

| Molecular Weight | 298.56 g/mol | [1] |

| Boiling Point | 345.3±... (Predicted) | |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from structural characteristics |

Synthesis and Structural Elucidation

The synthesis of this compound would likely proceed from a suitable dihalopyridine precursor. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common strategy for introducing a benzyloxy group onto a pyridine ring is through a nucleophilic aromatic substitution (SNAr) reaction on a highly reactive chloropyridine precursor.

Caption: Proposed synthesis of this compound.

In this proposed synthesis, the more reactive chlorine at the 2-position of a hypothetical 2,5-dichloro-3-bromopyridine would be selectively displaced by the benzyl alkoxide, formed in situ by the reaction of benzyl alcohol with a strong base like sodium hydride.

Structural Characterization

The structure of the final product would be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the pyridine and benzene rings, as well as a singlet for the benzylic methylene (-CH₂-) protons.

-

¹³C NMR would display the expected number of carbon signals, with the benzylic carbon appearing around 70 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of bromine and chlorine.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-O stretching for the ether linkage and C-X stretching for the carbon-halogen bonds.

Chemical Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its three key functional groups: the benzyloxy ether, the bromo substituent, and the chloro substituent.

The Benzyloxy Group: A Strategic Protecting Group

The benzyloxy group serves as a robust protecting group for the 2-hydroxy functionality of the pyridine ring. It is stable to a wide range of reaction conditions, including those typically employed in cross-coupling reactions.[2] This allows for extensive modification of the pyridine core before its eventual deprotection.

Deprotection: The benzyl group is most commonly removed via catalytic hydrogenation (e.g., H₂, Pd/C), yielding the corresponding 2-hydroxypyridine (or its tautomeric 2-pyridone form) and toluene as a byproduct.[2] This deprotection step can be performed late in a synthetic sequence to unmask a key functional group for further elaboration or to reveal the final active pharmaceutical ingredient (API).

Halogen Reactivity: A Gateway to Molecular Diversity

The bromine and chlorine atoms on the pyridine ring are handles for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery. The reactivity of halopyridines in such reactions is well-established and generally follows the trend I > Br > Cl.[3][4] The position of the halogen also plays a crucial role, with reactivity generally being higher at more electron-deficient positions (C2/C6 > C4 > C3/C5).[3]

In this compound, the bromine at the 3-position and the chlorine at the 5-position offer opportunities for selective functionalization. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[4] This allows for the selective reaction at the 3-position while leaving the 5-chloro substituent intact for a subsequent transformation.

Caption: Stepwise functionalization of this compound.

This differential reactivity is a powerful feature for the synthesis of polysubstituted pyridines, enabling the introduction of different functional groups at the 3- and 5-positions in a controlled, stepwise manner.

Experimental Protocols: Harnessing the Reactivity

The following are representative, detailed protocols for key transformations that this compound is expected to undergo, based on established methodologies for similar substrates.

Suzuki-Miyaura Cross-Coupling at the C3-Position (Selective)

This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the more reactive C-Br bond.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Toluene/Ethanol (3:1 mixture)

-

Nitrogen or Argon source

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

Add the toluene/ethanol solvent mixture via syringe, followed by the aqueous Na₂CO₃ solution.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-aryl-2-(benzyloxy)-5-chloropyridine.

Buchwald-Hartwig Amination at the C3-Position (Selective)

This protocol outlines the introduction of a nitrogen nucleophile at the C-Br bond.

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (0.04 eq)

-

NaOtBu (1.4 eq)

-

Anhydrous Toluene

-

Nitrogen or Argon source

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk flask.

-

Add this compound and anhydrous toluene.

-

Finally, add the amine to the reaction mixture.

-

Seal the flask and heat to 100-110 °C for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the desired 3-amino-2-(benzyloxy)-5-chloropyridine.

Safety and Handling

-

Hazard Classification (Inferred):

-

Skin Corrosion/Irritation, Category 2

-

Serious Eye Damage/Eye Irritation, Category 2

-

Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[5]

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

This compound represents a highly versatile and strategically valuable intermediate for the synthesis of complex, polysubstituted pyridines. Its key attributes—a stable, yet removable, protecting group and two halogen atoms with orthogonal reactivity—provide a clear and logical pathway for the controlled, stepwise introduction of molecular diversity. For medicinal chemists and drug development professionals, this compound offers a powerful platform for scaffold decoration and the exploration of structure-activity relationships in the pursuit of novel therapeutic agents. While direct experimental data is sparse, the well-established principles of pyridine chemistry provide a solid foundation for its effective utilization in research and development.

References

-

Beijing Xinheng Technology Co., Ltd. (n.d.). This compound - CAS:202409-82-3. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

Sources

"2-(Benzyloxy)-3-bromo-5-chloropyridine" structural analysis and conformation

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-(Benzyloxy)-3-bromo-5-chloropyridine

Prepared by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a halogenated pyridine derivative with significant potential as a versatile intermediate in the synthesis of complex pharmaceutical agents and novel agrochemicals. The precise three-dimensional structure and conformational dynamics of this molecule are critical determinants of its reactivity, intermolecular interactions, and, ultimately, its utility as a synthetic building block. This guide provides a comprehensive framework for the synthesis, purification, and in-depth structural characterization of this compound. We delineate a multi-pronged analytical workflow, integrating spectroscopic techniques (NMR, MS, IR) with computational modeling to build a robust understanding of its structural and conformational landscape. This document is intended to serve as a practical, field-proven protocol for researchers engaged in the synthesis and application of substituted pyridine scaffolds.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse functionalization make it a cornerstone of modern drug design. The title compound, this compound, combines several key features that enhance its synthetic value:

-

Orthogonal Halogenation: The presence of both bromine at the 3-position and chlorine at the 5-position allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the controlled introduction of molecular complexity.

-

Labile Benzyloxy Group: The benzyloxy ether at the 2-position serves as a robust protecting group for the corresponding pyridone tautomer. It can be readily cleaved via catalytic hydrogenation to unmask a reactive hydroxyl group, providing an additional site for derivatization.

-

Modulated Reactivity: The combination of electron-withdrawing halogens and the electron-donating benzyloxy group creates a unique electronic environment that influences the reactivity of the pyridine ring itself.

Understanding the molecule's preferred conformation, particularly the orientation of the bulky benzyloxy group relative to the pyridine ring, is paramount. This conformation dictates the steric accessibility of the adjacent bromine atom and the pyridine nitrogen, thereby influencing reaction kinetics and product distributions in subsequent synthetic steps.

Synthesis and Spectroscopic Verification

A robust and reproducible synthetic protocol is the foundation of any structural analysis. The following multi-step synthesis is proposed based on established methodologies for analogous pyridine derivatives.[1][2][3][4]

Proposed Synthetic Workflow

The synthesis begins with the commercially available 2-amino-5-chloropyridine, proceeding through a Sandmeyer-type reaction to introduce the bromine substituent, followed by nucleophilic aromatic substitution to install the benzyloxy group.

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2,3-Dibromo-5-chloropyridine

-

To a stirred solution of 48% hydrobromic acid, cool the reaction vessel to 0°C using an ice-water bath.

-

Slowly add 2-amino-3-bromo-5-chloropyridine (1.0 eq) portion-wise, maintaining the internal temperature below 5°C.[4]

-

Prepare a solution of sodium nitrite (1.5 eq) in deionized water and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5°C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0°C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr and heat to 60°C.

-

Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, heat the reaction mixture at 80°C for 1 hour.

-

Cool the mixture to room temperature, pour it into a mixture of ice and ammonium hydroxide to neutralize, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

-

Dissolve benzyl alcohol (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0°C.

-

Add sodium hydride (1.3 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 20 minutes at 0°C to form sodium benzoxide.

-

Dissolve the crude 2,3-dibromo-5-chloropyridine (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the sodium benzoxide solution.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Spectroscopic Verification

Confirmation of the final structure is achieved through a combination of techniques.

| Technique | Expected Observations |

| ¹H NMR | Pyridine Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to H-4 and H-6. Benzyl Protons: A singlet around δ 5.4 ppm (CH₂) and a multiplet for the phenyl group (δ 7.2-7.4 ppm). |

| ¹³C NMR | Pyridine Carbons: Signals for C-2, C-3, and C-5 will be significantly affected by the substituents. Expect C-2 (bearing the benzyloxy group) around δ 160 ppm. C-3 (Br) and C-5 (Cl) will be downfield. Benzyl Carbons: A signal for the benzylic CH₂ around δ 70 ppm and signals for the phenyl ring carbons. |

| Mass Spec (HRMS) | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₂H₉BrClNO. The isotopic pattern will be highly characteristic due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). |

| IR Spectroscopy | Characteristic absorption bands for C-O ether stretching (~1250 cm⁻¹), aromatic C=C and C=N stretching (~1400-1600 cm⁻¹), and C-H stretching (~3000-3100 cm⁻¹). |

Conformational Analysis: A Dual Approach

The molecule's conformation is primarily defined by the rotation around two key bonds, creating different spatial arrangements or rotamers. A comprehensive analysis requires integrating computational modeling with experimental data.

Defining Conformational Flexibility

The key degrees of rotational freedom are the torsion angles around the C2-O bond and the O-CH₂ bond.

Sources

A Technical Guide to the Organic Solvent Solubility of 2-(Benzyloxy)-3-bromo-5-chloropyridine: A Predictive and Methodological Approach

Abstract

This technical guide addresses the solubility of 2-(Benzyloxy)-3-bromo-5-chloropyridine, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers, scientists, and drug development professionals. It begins with a theoretical prediction of solubility based on molecular structure analysis and the principle of "like dissolves like." The core of this guide is a detailed, step-by-step experimental protocol for the accurate determination of both qualitative and quantitative solubility in a range of common organic solvents. This is supplemented with guidance on data interpretation and its application in process development and formulation.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences the entire drug development lifecycle.[1][2][3] From reaction kinetics and purification strategies to the formulation and bioavailability of the final drug product, a thorough understanding of a compound's solubility profile is indispensable. Poor solubility can lead to significant challenges in achieving desired reaction yields, complicates purification processes, and can result in poor absorption and efficacy of the drug.[1][2]

Theoretical Solubility Profile of this compound

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent.[4][5] By dissecting the structure of this compound, we can predict its general solubility behavior.

The molecule can be deconstructed into four key components:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. This imparts a degree of polarity to the molecule.

-

Chloro and Bromo Substituents: These halogen atoms are electronegative and contribute to the overall polarity of the molecule.

-

Benzyloxy Group: This group consists of a non-polar benzene ring and a polar ether linkage. The bulky, non-polar nature of the benzyl group will significantly influence solubility.

Based on this structure, this compound can be classified as a moderately polar compound with significant non-polar character due to the benzyloxy group. The "like dissolves like" principle suggests that it will exhibit better solubility in solvents of similar polarity.[4]

Predicted Solubility:

-

High Solubility: Expected in moderately polar aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. These solvents can interact with the polar regions of the molecule without the steric hindrance that might occur with protic solvents.

-

Moderate Solubility: Expected in polar aprotic solvents like acetone and acetonitrile, and in some non-polar aromatic solvents like toluene, which can engage in π-π stacking with the benzene and pyridine rings.

-

Low Solubility: Expected in highly polar protic solvents like water and methanol, where the energetic cost of disrupting the solvent's hydrogen-bonding network to accommodate the large non-polar benzyloxy group is high. Similarly, low solubility is predicted in very non-polar aliphatic solvents such as hexane and heptane, which cannot effectively solvate the polar pyridine ring and halogen substituents.

Experimental Determination of Solubility: A Comprehensive Protocol

Given the lack of published data, experimental determination is crucial. The following section provides a detailed methodology for both qualitative and quantitative solubility assessment.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)[6][7]

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator[8]

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[3][]

Logical Framework for Solvent Selection

The choice of solvents for testing should cover a range of polarities and functionalities to build a comprehensive solubility profile.

Caption: Logical workflow for selecting a diverse range of organic solvents for solubility testing.

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility.

Protocol:

-

To a small vial, add approximately 10 mg of this compound.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

-

Continue adding solvent up to a total volume of 1 mL.

-

Visually inspect the vial for the presence of undissolved solid.

-

Categorize the solubility as:

-

Very Soluble: Dissolves completely in a small volume of solvent.

-

Soluble: Dissolves completely upon addition of up to 1 mL of solvent.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: No apparent dissolution of the solid.

-

Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a reliable technique for determining thermodynamic solubility.[10]

Protocol Workflow:

Caption: Step-by-step workflow for the quantitative shake-flask solubility determination method.

Detailed Steps:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.[11]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.[8]

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid artificially high results.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Analyze the diluted samples from step 2 and determine their concentrations using the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimentally Determined Solubility of this compound at 25°C

| Solvent Category | Solvent | Predicted Solubility | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Non-Polar | Hexane | Low | Data to be filled | Data to be filled |

| Toluene | Moderate | Data to be filled | Data to be filled | |

| Moderately Polar Aprotic | Dichloromethane | High | Data to be filled | Data to be filled |

| Tetrahydrofuran (THF) | High | Data to be filled | Data to be filled | |

| Ethyl Acetate | High | Data to be filled | Data to be filled | |

| Polar Aprotic | Acetone | Moderate | Data to be filled | Data to be filled |

| Acetonitrile | Moderate | Data to be filled | Data to be filled | |

| Polar Protic | Methanol | Low | Data to be filled | Data to be filled |

| Ethanol | Low | Data to be filled | Data to be filled |

Interpretation for Drug Development:

-

Reaction Solvent Selection: Solvents in which the compound is highly soluble are often good candidates for reaction media, ensuring a homogeneous reaction environment.

-

Purification and Crystallization: A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for recrystallization.[12] A combination of a "good" solvent (high solubility) and an "anti-solvent" (low solubility) can also be employed.

-

Formulation: For liquid formulations, solvents with high solubilizing capacity for the final API are required. Understanding the solubility of intermediates like this compound can provide insights into potential formulation challenges for structurally related APIs.

Conclusion

This technical guide provides a dual approach to understanding the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, practical protocol for experimental determination, researchers are equipped to generate the critical data needed for informed decision-making in their synthetic and developmental workflows. The systematic determination and application of solubility data are fundamental to efficient, robust, and successful pharmaceutical development.

References

-

Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

Avdeef, A. (n.d.). Perspectives in solubility measurement and interpretation. PMC - NIH. Retrieved from [Link]

-

Skyner, T. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. Retrieved from [Link]

-

Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

Unknown. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Jouyban, A. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Pobudkowska, A. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC - PubMed Central. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

Siddiqa, A. (n.d.). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved from [Link]

-

Unknown. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

-

Grodowska, K. (2025, August 5). (PDF) Organic solvents in the pharmaceutical industry. ResearchGate. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

Unknown. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

Shteingart, Y. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. Predicting Solubility | Rowan [rowansci.com]

- 5. youtube.com [youtube.com]

- 6. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 7. rjpls.org [rjpls.org]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity Profile and Functional Groups of 2-(Benzyloxy)-3-bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and functional group characteristics of 2-(benzyloxy)-3-bromo-5-chloropyridine, a key heterocyclic building block in modern organic synthesis. The strategic positioning of a benzyloxy ether, a bromine atom, and a chlorine atom on the pyridine core imparts a nuanced reactivity profile, enabling selective functionalization at multiple sites. This document explores the electronic and steric influences of these functional groups, details its primary reaction pathways—including palladium-catalyzed cross-coupling, metal-halogen exchange, and nucleophilic aromatic substitution—and provides insights into the strategic application of this versatile intermediate in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.

Introduction and Molecular Overview

This compound is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate stems from the orthogonal reactivity of its functional groups, which allows for sequential and site-selective modifications. The pyridine nitrogen, benzyloxy group, and two distinct halogen atoms create a unique electronic landscape that dictates the molecule's reactivity towards a range of reagents and reaction conditions. Understanding the interplay of these functional groups is paramount for its effective utilization in multi-step synthetic campaigns.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉BrClNO |

| Molecular Weight | 298.57 g/mol |

| Appearance | Off-white to pale yellow solid |

| IUPAC Name | This compound |

Analysis of Functional Groups and Their Influence on Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric properties of its constituent functional groups.

-

Pyridine Ring: The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the aromatic system towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the C2 and C6 positions.

-

2-Benzyloxy Group: This group is a bulky, electron-donating ether. Its primary role is often as a protecting group for the 2-pyridone tautomer. The benzyloxy group can be cleaved under various conditions, most commonly via catalytic hydrogenation, to unmask a hydroxyl or pyridone functionality for further derivatization.

-

3-Bromo Group: The carbon-bromine bond is weaker than the carbon-chlorine bond, making the C3 position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at this position while leaving the C-Cl bond intact.

-

5-Chloro Group: The carbon-chlorine bond is stronger and less reactive in cross-coupling reactions under standard conditions. However, its reactivity can be modulated by the choice of catalyst, ligands, and reaction conditions, allowing for subsequent functionalization after the C-Br bond has reacted.

Synthesis of this compound

The preparation of this compound is a multi-step process that typically begins with a more readily available pyridine derivative. A common route involves the diazotization of an amino-pyridine precursor followed by halogenation and subsequent etherification. A specific synthetic protocol has been detailed in the patent literature.[1]

Experimental Protocol: Synthesis of this compound [1]

This protocol is adapted from patent literature and outlines a key transformation in the synthesis.

Step 1: Synthesis of 3-Bromo-5-chloro-2-hydroxypyridine

The synthesis of this precursor can be achieved from 2-amino-5-chloropyridine through a Sandmeyer-type reaction.

Step 2: Benzylation of 3-Bromo-5-chloro-2-hydroxypyridine

-

Materials:

-

3-Bromo-5-chloro-2-hydroxypyridine

-

Benzyl bromide

-

Silver carbonate

-

Benzene (Note: Benzene is a known carcinogen and should be handled with appropriate safety precautions. Toluene may be a suitable alternative.)

-

-

Procedure:

-

A mixture of 3-bromo-5-chloro-2-hydroxypyridine (1.0 eq), benzyl bromide (0.65 eq), and silver carbonate (1.2 eq) in benzene is prepared.

-

The mixture is heated to 70°C for 1 hour.

-

After cooling to room temperature, the mixture is filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.

-

Reactivity Profile and Key Transformations

The strategic arrangement of the bromo and chloro substituents, in conjunction with the benzyloxy group, allows for a range of selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds is most effectively exploited in palladium-catalyzed cross-coupling reactions. The weaker C-Br bond at the 3-position undergoes oxidative addition to the palladium catalyst under milder conditions than the C-Cl bond at the 5-position. This chemoselectivity is the cornerstone of the synthetic utility of this molecule.

Diagram: Regioselective Cross-Coupling Pathways

Caption: Regioselective cross-coupling reactions at the C3-bromo position.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. With this compound, this reaction is expected to proceed selectively at the C3 position.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

-

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

The palladium catalyst and degassed solvent are added.

-

The reaction mixture is heated (typically 80-110°C) and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

-

The Sonogashira coupling enables the introduction of an alkynyl moiety, again with high selectivity for the C3 position.

Generalized Experimental Protocol: Sonogashira Coupling

-

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-10 mol%)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

-

Degassed solvent, the base, and the terminal alkyne are added.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

The reaction mixture is worked up by filtration to remove the amine salt, followed by extraction and purification.

-

This reaction allows for the formation of a C-N bond at the C3 position.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

-

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Ligand (e.g., BINAP, Xantphos, 2-10 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, 1.5 - 2.0 eq)

-

Solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, the reaction vessel is charged with the palladium catalyst, ligand, and base.

-

This compound, the amine, and the solvent are added.

-

The mixture is heated (typically 80-120°C) until the starting material is consumed.

-

After cooling, the reaction is quenched, extracted, and the product is purified by chromatography.

-

Metal-Halogen Exchange

Metal-halogen exchange, typically with an organolithium or Grignard reagent, is another powerful tool for functionalizing the C3 position. The bromine atom is preferentially exchanged over the chlorine atom. The resulting organometallic intermediate can then be trapped with a variety of electrophiles.

Diagram: Metal-Halogen Exchange and Subsequent Reactions

Caption: General workflow for metal-halogen exchange and subsequent electrophilic quench.

Generalized Experimental Protocol: Lithiation and Electrophilic Quench

-

Materials:

-

This compound (1.0 eq)

-

n-Butyllithium (1.1 eq) in hexanes

-

Anhydrous solvent (e.g., THF, Diethyl ether)

-

Electrophile (e.g., DMF, CO₂, an aldehyde)

-

-

Procedure:

-

A solution of this compound in anhydrous THF is cooled to -78°C under an inert atmosphere.

-

n-Butyllithium is added dropwise, and the mixture is stirred for a short period (e.g., 15-30 minutes).

-

The electrophile is added, and the reaction is allowed to slowly warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

-

Purification is typically achieved by column chromatography.

-

Nucleophilic Aromatic Substitution (SNA r)

While the pyridine ring is activated towards nucleophilic aromatic substitution, the presence of the 2-benzyloxy group generally directs this reactivity to the C6 position, which is unsubstituted in this case. The C5-Cl bond is less activated for SNAr compared to a halogen at the C2 or C4 position. Therefore, direct displacement of the chlorine atom via SNAr typically requires harsh conditions and is less common than cross-coupling or metal-halogen exchange pathways.

Deprotection of the Benzyloxy Group

The benzyloxy group can be removed to reveal a 2-pyridone or 2-hydroxypyridine, which opens up further avenues for functionalization.

Common Deprotection Methods:

-

Catalytic Hydrogenation: This is the most common method, using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen. This method is clean and efficient but may not be compatible with other reducible functional groups in the molecule.

-

Acid-Catalyzed Cleavage: Strong acids such as HBr or BBr₃ can cleave the benzyl ether, but these conditions are harsh and may not be suitable for sensitive substrates.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The predictable and differential reactivity of its two halogen atoms allows for selective and sequential functionalization through a variety of modern synthetic methodologies. Its utility is particularly pronounced in the realm of palladium-catalyzed cross-coupling reactions, where the C3-bromo position serves as a reliable handle for the introduction of diverse substituents. The benzyloxy group acts as a stable protecting group that can be removed at a later stage to enable further transformations. A thorough understanding of the reactivity profile of this compound, as outlined in this guide, is essential for its strategic and successful application in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

- US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors.

Sources

The Strategic Utility of 2-(Benzyloxy)-3-bromo-5-chloropyridine: A Gateway to Novel 2,3,5-Trisubstituted Pyridines for Advanced Drug Discovery

Abstract

The 2,3,5-trisubstituted pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. This in-depth technical guide explores the synthesis, reactivity, and strategic applications of 2-(benzyloxy)-3-bromo-5-chloropyridine, a versatile building block for accessing a diverse array of complex pyridine derivatives. We will delve into the causality behind experimental choices for its synthesis and subsequent functionalization through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This guide provides field-proven insights, detailed experimental protocols, and a mechanistic framework to empower researchers, scientists, and drug development professionals in the rational design and synthesis of novel pyridine-based therapeutics.

Introduction: The Privileged 2,3,5-Trisubstituted Pyridine Scaffold

The pyridine ring is a "privileged scaffold" in drug discovery, prized for its unique physicochemical properties that facilitate favorable interactions with biological targets.[1] The 2,3,5-trisubstituted pattern, in particular, offers a three-dimensional vector for molecular elaboration, enabling precise tuning of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. Molecules incorporating this scaffold have shown significant promise as potent inhibitors of key biological targets, such as Akt1/Akt2 kinases, underscoring the importance of efficient synthetic access to this chemical space.[2]

This compound emerges as a strategically designed building block for several key reasons:

-

Orthogonal Reactivity: The distinct electronic nature of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is more reactive in typical palladium-catalyzed cross-coupling reactions, enabling sequential and site-selective introduction of substituents.

-

Protected Hydroxyl Group: The benzyloxy group at the 2-position serves as a robust protecting group for the corresponding pyridone tautomer. This is crucial as the unprotected 2-hydroxypyridine can exhibit different reactivity and solubility profiles. The benzyl group can be readily removed in the final stages of a synthetic sequence.[3]

-

Versatile Functionalization Handles: The bromo and chloro substituents provide reliable handles for a wide range of cross-coupling reactions, opening avenues to a vast diversity of C-C and C-N bond formations.

This guide will provide a comprehensive overview of the synthesis and application of this key intermediate, empowering chemists to leverage its full potential in their research endeavors.

Synthesis of the Building Block: A Two-Step Approach

The synthesis of this compound is efficiently achieved in a two-step sequence starting from the readily available 2-amino-3-bromo-5-chloropyridine.

Step 1: Synthesis of 2-Hydroxy-3-bromo-5-chloropyridine

The initial step involves the conversion of the 2-amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis.[4] This is a classic and reliable transformation for aromatic amines.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-3-bromo-5-chloropyridine in aqueous sulfuric acid at 0 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C until nitrogen evolution ceases.

-

Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydroxy-3-bromo-5-chloropyridine.[5]

Step 2: Benzylation via Williamson Ether Synthesis

The benzylation of the 2-hydroxypyridine intermediate proceeds via the Williamson ether synthesis, an SN2 reaction between the corresponding alkoxide (or phenoxide in this case) and benzyl halide.[6] The choice of a suitable base and an aprotic polar solvent is critical to ensure efficient reaction and minimize side products.[7]

Experimental Protocol:

-

Reaction Setup: To a solution of 2-hydroxy-3-bromo-5-chloropyridine in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

-

Reagent Addition: Add benzyl bromide to the suspension.

-

Reaction: Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Strategic Functionalization via Palladium-Catalyzed Cross-Coupling

The true utility of this compound lies in its capacity for selective functionalization at the C3 position through various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring generally enhances the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle.[8]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[9] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient pyridines.[10][11]

Mechanism Overview: The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with the boronic acid derivative in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[12]

Experimental Protocol (General):

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound, the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like CataCXium A Pd G3), and a base (e.g., K₂CO₃, Cs₂CO₃, or KF).[13][14]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water.

-

Reaction: Heat the mixture with stirring for the required time, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Low to Moderate | [14] |

| CataXCium A Pd G3 | K₂CO₃ | 2-MeTHF/H₂O | 90 | Good to Excellent | [14] |

| Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | Moderate to Good | [15] |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate | [13] |

Sonogashira Coupling for Alkynylpyridine Synthesis

The Sonogashira coupling enables the introduction of an alkyne moiety at the 3-position, a valuable functional group for further transformations or as a structural element in its own right.[16] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[9][15]

Mechanism Overview: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]

Experimental Protocol (General):

-

Reaction Setup: To a degassed solution of this compound and the terminal alkyne (1.1-1.5 equivalents) in a suitable solvent (e.g., DMF or THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine).[17][18]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Table 2: Typical Conditions for Sonogashira Coupling of Bromopyridines

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | [9][15] |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Triethylamine | Reflux | Good | [17] |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | High | [18] |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of 3-aminopyridine derivatives, which are common motifs in pharmacologically active compounds.[19][20] This reaction involves the coupling of the bromopyridine with a primary or secondary amine, mediated by a palladium catalyst with a suitable phosphine ligand and a strong, non-nucleophilic base.[21][22]

Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[19]

Experimental Protocol (General):

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the amine (1.1-1.5 equivalents), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst), the phosphine ligand (e.g., XPhos, RuPhos, or BINAP), and a strong base (e.g., NaOtBu or LiHMDS).[23][24]

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture with stirring for the required time, monitoring for completion.

-

Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product. Wash, dry, and concentrate the organic phase. Purify by column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | [23] |

| RuPhos-Pd-G3 | LiHMDS | Toluene | 100 | Good to Excellent | [24] |

| XPhos Pd G3 | NaOtBu | Toluene | 100 | High | [21] |

Deprotection of the Benzyloxy Group

The final step in many synthetic sequences involving this building block is the deprotection of the 2-benzyloxy group to reveal the 2-hydroxypyridine or its pyridone tautomer. The most common and reliable method for benzyl ether cleavage is palladium-catalyzed hydrogenolysis.[3]

Experimental Protocol:

-

Reaction Setup: Dissolve the 2-(benzyloxy)pyridine derivative in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

-

Reaction: Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex 2,3,5-trisubstituted pyridines. Its strategic design, featuring a protected hydroxyl group and orthogonal halogen handles, allows for a logical and efficient approach to molecular diversification. The palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding pathways to a wide range of derivatives. By understanding the underlying principles and experimental nuances of these transformations, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics based on the privileged pyridine scaffold.

References

-

Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 22, 2026, from [Link]

-

Zhao, Z., Leister, W. H., Robinson, R. G., Barnett, S. F., Defeo-Jones, D., Jones, R. E., Hartman, G. D., Huff, J. R., Huber, H. E., Duggan, M. E., & Lindsley, C. W. (2005). Discovery of 2,3,5-trisubstituted pyridine derivatives as potent Akt1 and Akt2 dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(4), 905–909. [Link]

- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-38). Royal Society of Chemistry.

-

Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 22, 2026, from [Link]

-

University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved January 22, 2026, from [Link] (Specific deep link not available, general procedure cited)

-

Kwong, F. Y., & Buchwald, S. L. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 4(20), 3517–3520. [Link]

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.

-

Zarei, M., & Hajishaabanha, F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1221–1256. [Link]

-

Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 46. [Link]

-

Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10393-10403. [Link]

-

Wikipedia contributors. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved January 22, 2026, from [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Structures of some 2,3,5‐trisubstituted pyridines with biological... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 22, 2026, from [Link]

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. (2024). ACS Publications. [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton. Retrieved January 22, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved January 22, 2026, from [Link]

-

Supplemental Information. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

ChemBK. (n.d.). 2-Chloro-3-Bromo-5-Hydroxypyridine. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Retrieved January 22, 2026, from [Link]

-

Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved January 22, 2026, from [Link]

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Discovery of 2,3,5-trisubstituted pyridine derivatives as potent Akt1 and Akt2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzyl Ethers [organic-chemistry.org]